1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
Description
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- (CAS: 615281-08-8) is a benzimidazole derivative substituted at position 2 with a [1-[4-(2-methylpropyl)phenyl]ethyl] group. Its molecular formula is C₂₂H₂₆N₂, with an average molecular mass of 318.45 g/mol. The compound features a benzimidazole core fused to a benzene ring, with a branched isobutylphenyl side chain enhancing lipophilicity and steric bulk . Benzimidazoles are structural analogs of nucleotides, enabling interactions with biological targets such as enzymes and receptors . This compound has been explored in pharmacological contexts, including antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGGLHQFUVHVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385501 | |
| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129226-09-1 | |
| Record name | 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization . Common synthetic routes include:
Condensation with Aldehydes: The reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst, followed by cyclization, yields the benzimidazole core.
Functionalization: Subsequent functionalization at the 2-position can be achieved through various methods, including alkylation or acylation reactions.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at position 2 of the benzimidazole core significantly influences physicochemical properties:
Key Observations :
- Halogenation (e.g., chlorine in ) increases molecular weight and electronic effects, which may enhance target binding but reduce metabolic stability.
Antimicrobial Activity:
- Target Compound Analogs (B2, B4) : Synthesized derivatives with isobutylphenyl groups demonstrated potent activity against Escherichia coli (B2) and Candida albicans (B4), likely due to hydrophobic interactions with microbial membranes .
- 2-Phenyl-1H-benzimidazole Derivatives : Display broad-spectrum antimicrobial activity, with trifluoroacetic acid-synthesized analogs showing efficacy against Gram-positive bacteria .
Anti-inflammatory Activity:
Structural and Crystallographic Insights
- Crystal Packing : A related benzimidazole derivative (1-{2-(4-chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole) exhibited a planar benzimidazole ring (deviation: -0.018 Å) and chair conformation in the morpholine ring. Weak C–H⋯O hydrogen bonds formed R₂²(28) dimers, stabilizing the crystal lattice .
- Target Compound : While crystallographic data are unavailable, its isobutylphenyl group likely induces steric hindrance, affecting molecular conformation and intermolecular interactions.
Biological Activity
Overview
1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities . These include antimicrobial , antiviral , anticancer , and antihypertensive properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Target of Action : Benzimidazole derivatives typically target enzymes and receptors involved in critical biological processes.
Mode of Action : The mechanisms include:
- Competitive inhibition : Binding to the active site of enzymes.
- Allosteric modulation : Inducing conformational changes in enzymes or receptors.
- Direct binding : Interacting with DNA or other cellular components.
Biochemical Pathways : These compounds can influence numerous pathways, affecting cellular responses such as enzyme activity and signal transduction.
Pharmacokinetics
The pharmacokinetic profile of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is influenced by its structural components:
- The benzimidazole core enhances stability and bioavailability.
- The 2-methylpropylphenyl group affects lipophilicity, impacting absorption and distribution within biological systems.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that certain derivatives possess minimal inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2g | 8 | Streptococcus faecalis |
| 2g | 4 | Staphylococcus aureus |
| 2g | 4 | Methicillin-resistant S. aureus |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied:
- A study found that specific derivatives exhibited antiproliferative effects on cancer cell lines such as MDA-MB-231, with IC50 values indicating effective inhibition .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 2d | 29.39 | MDA-MB-231 |
Antifungal Activity
The antifungal efficacy of these compounds has also been documented:
- Compounds showed moderate activity against fungi like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized novel benzimidazole derivatives and evaluated their biological activities, finding significant anticancer effects linked to their structural modifications .
- Topoisomerase Inhibition : Research focused on bi-benzimidazole derivatives demonstrated their ability to inhibit topoisomerase I, a key enzyme in DNA replication, suggesting potential as chemotherapeutic agents .
- Antioxidant Properties : Recent studies have explored the antioxidant activities of benzimidazole derivatives, indicating their potential in mitigating oxidative stress-related diseases .
Q & A
Q. Advanced Research Focus
- ADME profiling :
- Plasma protein binding : Equilibrium dialysis (≥90% binding reduces free drug concentration) .
- In vivo PK : Rodent studies with IV/PO dosing to calculate AUC, t₁/₂, and clearance. Lipophilic derivatives (logP > 3) often exhibit prolonged t₁/₂ but risk hepatotoxicity .
How do structural modifications at the benzimidazole C2 position influence selectivity against parasitic vs. human targets (e.g., Trichinella spiralis vs. human kinases)?
Q. Advanced Research Focus
- Antiparasitic activity : 2-(Trifluoromethyl) groups enhance binding to β-tubulin in helminths (Ki ~ 0.8 µM) but show low affinity for human tubulin .
- Kinase inhibition : Bulky aryl-ethyl groups (e.g., 4-(2-methylpropyl)phenyl) may sterically clash with ATP-binding pockets in human kinases (e.g., EGFR), reducing off-target effects .
Experimental validation : - Crystallography : Resolve co-crystal structures with T. spiralis tubulin vs. human isoforms.
- Selectivity screening : Kinase profiling panels (e.g., DiscoverX) .
What analytical techniques are critical for characterizing degradation products of 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- derivatives under accelerated stability conditions?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
